molecular formula C12H28BrN B156848 Tetrapropylammonium bromide CAS No. 1941-30-6

Tetrapropylammonium bromide

Cat. No.: B156848
CAS No.: 1941-30-6
M. Wt: 266.26 g/mol
InChI Key: BGQMOFGZRJUORO-UHFFFAOYSA-M
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Description

Tetrapropylammonium bromide is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂)₄NBr. It is commonly used as a phase-transfer catalyst to facilitate the transfer of charged species between different phases during organic synthesis and various chemical reactions. This compound is known for its environmental compatibility, operational simplicity, non-corrosiveness, and ease of reusability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium bromide can be synthesized by reacting tripropylamine with propyl bromide in a polar solvent such as N,N-dimethylformamide. The reaction is typically carried out at 110°C for 15 hours under an inert nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is precipitated using a mixture of n-hexane and toluene. The precipitate is then filtered and washed to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating various organic transformations.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of tetrapropylammonium hydroxide.

    Phase-Transfer Catalysis: It is used to transfer reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve.

Major Products:

Scientific Research Applications

Tetrapropylammonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetrapropylammonium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in phase-transfer catalysis, offering advantages in terms of reactivity and selectivity compared to other quaternary ammonium salts .

Properties

IUPAC Name

tetrapropylazanium;bromide
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InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
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InChI Key

BGQMOFGZRJUORO-UHFFFAOYSA-M
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Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]
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Molecular Formula

C12H28N.Br, C12H28BrN
Record name TETRAPROPYLAMMONIUM BROMIDE
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DSSTOX Substance ID

DTXSID9026130
Record name Tetrapropylammonium bromide
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Molecular Weight

266.26 g/mol
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Physical Description

Tetrapropylammonium bromide is a white to off-white crystalline solid. (NTP, 1992), Liquid, White to off-white hygroscopic solid; [CAMEO] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name TETRAPROPYLAMMONIUM BROMIDE
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Record name 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1)
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Record name TETRAPROPYLAMMONIUM BROMIDE
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CAS No.

1941-30-6
Record name TETRAPROPYLAMMONIUM BROMIDE
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Record name 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1)
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Melting Point

486 °F (NTP, 1992)
Record name TETRAPROPYLAMMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tetrapropylammonium bromide in zeolite synthesis?

A1: this compound acts as a structure-directing agent or template during zeolite synthesis [, , , , , , , ]. It guides the formation of the zeolite framework by influencing the size and shape of the pores.

Q2: How does TPABr influence the pore size of synthesized zeolites?

A2: Incorporating TPABr in polymeric silica sols can shift the pore size of the resulting microporous membranes from 3-4 Å to 5-6 Å [, ]. This shift allows the membranes to selectively permeate molecules with specific kinetic diameters, enhancing their separation capabilities.

Q3: Are there alternative templates to TPABr for synthesizing zeolites?

A3: Yes, alternatives like cetyltrimethylammonium bromide (CTAB), tetraethylammonium bromide, and 1,6-diaminohexane (C6DN) can be employed, depending on the desired zeolite structure and properties [, , , ].

Q4: Does the concentration of TPABr impact the properties of synthesized zeolites?

A4: Yes, varying TPABr concentrations can affect the crystallinity, crystal size, surface area, and pore volume of the synthesized zeolite [, ].

Q5: Can TPABr be used to synthesize zeolites from unconventional sources?

A5: Research indicates that TPABr can facilitate the synthesis of zeolites from sources like rice husk silica, aluminum foil, and gasification ashes of agricultural wastes [, , ].

Q6: How does using TPABr as a template compare to using tetrapropylammonium hydroxide (TPAOH)?

A6: TPABr offers a more facile and reproducible synthesis route for titanium silicalite-1 (TS-1) compared to the stringent conditions required when using TPAOH [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula is C12H28BrN, and the molecular weight is 266.27 g/mol.

Q8: What spectroscopic techniques are used to characterize TPABr and its interactions?

A8: Techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and UV-Vis Spectroscopy are commonly used [, , , , , , ].

Q9: How does the structure of TPABr influence its interaction with water?

A9: Neutron scattering studies reveal that water molecules arrange tetrahedrally around the N+(CH3)3 group of TPABr, highlighting the influence of the charged nitrogen center on water molecule orientation [].

Q10: Does TPABr dissociate completely in aqueous solutions?

A10: Neutron scattering studies suggest that TPABr does not dissociate completely at concentrations of 0.4 M, with evidence of interactions between the TPA+ cation and bromide anions [].

Q11: Beyond zeolite synthesis, what are other applications of TPABr?

A11: TPABr finds use in synthesizing various compounds, including silver nanowires, deep eutectic solvents, and titanium tetraisopropanolate [, , , ].

Q12: How does TPABr contribute to the synthesis of silver nanowires?

A12: TPABr, along with tetrapropylammonium chloride, acts as a capping agent in the synthesis of silver nanowires, controlling their diameter and length during the reduction of silver nitrate [].

Q13: What are Deep Eutectic Solvents (DESs), and how is TPABr involved in their formation?

A13: DESs are mixtures of Lewis or Brønsted acids and bases that form liquids at temperatures lower than their individual melting points []. TPABr, combined with glycols or oxalic acid, forms DESs used in applications like siloxane removal from biogas and the synthesis of layered zirconium phosphates [, ].

Q14: What are the catalytic properties of TPABr?

A14: TPABr can act as a phase transfer catalyst, facilitating reactions between reactants in different phases. It has been studied in reactions like the synthesis of pyrazolo[3,4-b]pyridines and the oxidative carboxylation of 1-decene [, ].

Q15: How does TPABr enhance the synthesis of pyrazolo[3,4-b]pyridines?

A15: TPABr catalyzes a one-pot, pseudo-four-component reaction involving arylglyoxals, malononitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and acetone in water, leading to high yields of substituted pyrazolo[3,4-b]pyridines [].

Q16: How does the presence of TPABr impact the oxidative carboxylation of 1-decene?

A16: In a one-pot reaction for synthesizing cyclic carbonates, TPABr, in conjunction with zinc bromide, catalyzes the cycloaddition of carbon dioxide to the epoxide formed from the epoxidation of 1-decene [].

Q17: How stable is TPABr under various conditions?

A17: The stability of TPABr can vary depending on factors like temperature, pH, and the presence of other chemicals. Research suggests its suitability for use in hydrothermal synthesis conditions [, , , , , , , , , ].

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